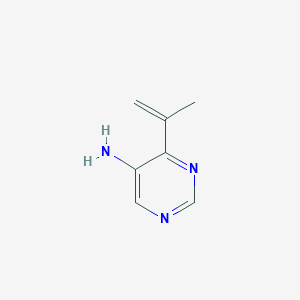

4-(Prop-1-en-2-yl)pyrimidin-5-amine

Description

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

4-prop-1-en-2-ylpyrimidin-5-amine |

InChI |

InChI=1S/C7H9N3/c1-5(2)7-6(8)3-9-4-10-7/h3-4H,1,8H2,2H3 |

InChI Key |

BZLSZJUTCRVCKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=NC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylethenyl)-5-pyrimidinamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and isopropenyl-containing reagents.

Reaction Conditions: The key step involves the introduction of the isopropenyl group to the pyrimidine ring. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of 4-(1-Methylethenyl)-5-pyrimidinamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Continuous Flow Reactors: For efficient and scalable production.

Catalyst Optimization: To improve reaction rates and selectivity.

Purification Techniques: Such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylethenyl)-5-pyrimidinamine undergoes various chemical reactions, including:

Oxidation: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation Products: Alcohols, ketones, or carboxylic acids.

Reduction Products: Reduced pyrimidine derivatives.

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(1-Methylethenyl)-5-pyrimidinamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Methylethenyl)-5-pyrimidinamine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 4-(Prop-1-en-2-yl)pyrimidin-5-amine with structurally related pyrimidine derivatives, emphasizing substituent effects and biological activities:

Key Observations:

Substituent Effects: Alkenyl vs. Aryl/Heteroaryl: The allyl group in this compound may enhance electrophilic reactivity compared to aromatic substituents in analogs like triazolo-pyrimidines . This could influence metabolic stability or binding kinetics in biological targets. Fused Rings: Compounds with fused heterocycles (e.g., triazolo- or pyrrolo-pyrimidines) exhibit planar structures that improve stacking interactions with enzymes or receptors, as seen in adenosine A2A antagonists .

Biological Activity: Adenosine Antagonists: Triazolo-pyrimidines with furanyl and phenyl groups (e.g., SCH-442416) show potent A2A receptor antagonism, attributed to their fused ring systems and electron-rich substituents . Anticancer Agents: Indazol-pyrimidine hybrids demonstrate kinase inhibition via dual binding motifs (chloro and indazol groups) .

Synthetic Routes :

- Vilsmeier–Haack reactions (for formylation) and Buchwald–Hartwig couplings (for amine introduction) are common in pyrimidine functionalization .

Physicochemical and Pharmacokinetic Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Prop-1-en-2-yl)pyrimidin-5-amine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via methylenation reactions using acyl fluorides or chlorides with AlMe₃ in the presence of bidentate phosphine ligands. Reaction conditions (temperature, ligand choice, and time) significantly impact yield and purity. For example, optimizing ligand-to-substrate ratios (e.g., 1:1.2) and reaction temperatures (e.g., 0–25°C) can reduce side products. Post-synthesis purification via column chromatography (hexane/acetone gradients) or recrystallization ensures ≥95% purity. Monitoring by TLC and NMR spectroscopy validates intermediate formation .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Crystals are mounted on a diffractometer, and data collected at low temperatures (e.g., 100–150 K) to minimize thermal motion. ORTEP-3 or WinGX visualizes anisotropic displacement ellipsoids and refines hydrogen bonding networks. Validation includes checking R-factors (<0.05) and residual electron density maps .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from stereochemical variations or solvent effects. Use enantiomerically pure samples (via chiral HPLC) and standardized assay conditions (buffer pH, co-solvent concentrations). Cross-validate using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular dynamics (MD) simulations assess solubility and membrane permeability. Tools like SwissADME predict bioavailability (Lipinski’s Rule of Five) and metabolic stability. Validation includes correlating computed logP values with experimental HPLC retention times .

Q. What are the best practices for characterizing reaction intermediates in the synthesis of this compound?

- Methodological Answer : Use in-situ monitoring via FT-IR or Raman spectroscopy to track functional group transformations (e.g., C=O to C=C). High-resolution mass spectrometry (HRMS) confirms molecular weights of transient intermediates. For unstable species, low-temperature NMR (e.g., –40°C in CD₂Cl₂) prevents decomposition .

Q. How can regioselectivity challenges in modifying the pyrimidine core be addressed?

- Methodological Answer : Directed ortho-metalation (DoM) with strong bases (e.g., LDA) functionalizes specific positions. Protecting groups (e.g., SEM for amines) block undesired sites. Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces substituents at C4 or C5. Computational docking (AutoDock) identifies steric/electronic barriers to substitution .

Q. What methodologies validate enzyme inhibition mechanisms of this compound derivatives?

- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition constants (Kᵢ). X-ray co-crystallography resolves ligand-enzyme interactions (e.g., hydrogen bonds with methionine aminopeptidase-1). Fluorescence polarization (FP) measures competitive displacement of labeled inhibitors (e.g., Alexa Fluor-488 conjugates) .

Q. How to establish structure-activity relationships (SAR) for novel derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at key positions. Test in dose-response assays (IC₅₀ values) and cluster data using principal component analysis (PCA). 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields to activity trends .

Q. What safety protocols are needed for handling reactive intermediates during synthesis?

- Methodological Answer : Use inert atmosphere (N₂/Ar) for air-sensitive steps (e.g., AlMe₃ reactions). Quench reactive intermediates (e.g., LiAlH₄) with wet ice or ethanol. Fume hoods and explosion-proof refrigerators store pyrophoric reagents. MSDS compliance includes emergency eyewash stations and neutralizing spills with sand/sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.